![molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)

9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Vue d'ensemble

Description

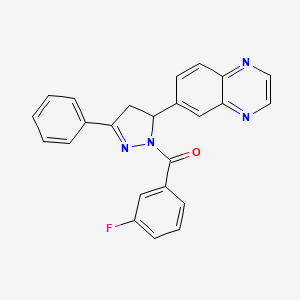

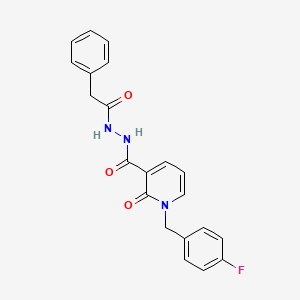

La 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline est un dérivé synthétique de la β-carboline, une classe de composés connus pour leurs propriétés pharmacologiques diverses. Ce composé est structurellement apparenté aux tryptamines et est connu pour ses effets neuroprotecteurs et cognitifs potentiels .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .

Mode of Action

For instance, some compounds can inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .

Result of Action

Similar compounds have been found to exhibit anti-tumor activity, suggesting potential cytotoxic effects .

Analyse Biochimique

Biochemical Properties

The 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- compound has been shown to interact with various enzymes and proteins. It has been identified as an estrogen receptor modulator, indicating that it can bind to and influence the activity of estrogen receptors . This interaction can significantly impact biochemical reactions within the body, particularly those related to hormone regulation and cellular growth .

Cellular Effects

The effects of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- on cells are profound. As an estrogen receptor modulator, it can influence cell function by altering cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and potentially inhibit the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- involves binding interactions with biomolecules, specifically estrogen receptors . By binding to these receptors, it can inhibit or activate enzymes and cause changes in gene expression. This can lead to alterations in cellular function and potentially have therapeutic effects in the treatment of diseases like cancer .

Méthodes De Préparation

La synthèse de la 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline peut être réalisée par la réaction d'Eschweiler-Clarke, qui implique la méthylation de la β-carboline (norharmane) en utilisant du formaldéhyde et de l'acide formique . Les conditions de réaction comprennent généralement le chauffage des réactifs sous reflux pour faciliter la formation du produit souhaité.

Analyse Des Réactions Chimiques

La 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, en particulier à l'atome d'azote, en utilisant des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane ou l'éthanol, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

La 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline a plusieurs applications de recherche scientifique :

Amélioration cognitive : Il a été démontré que le composé améliore la fonction cognitive, augmente le nombre de neurones dopaminergiques et facilite la prolifération synaptique et dendritique.

Maladie de Parkinson : Il a montré des effets thérapeutiques dans des modèles animaux de la maladie de Parkinson et d'autres processus neurodégénératifs.

Propriétés antioxydantes : Les β-carbolines naturelles, y compris les dérivés tels que la 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline, présentent des effets antioxydants.

Mécanisme d'action

Le mécanisme d'action de la 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline implique son interaction avec diverses cibles moléculaires et voies :

Inhibition de la monoamine oxydase : Le composé agit comme un inhibiteur sélectif de la monoamine oxydase de type A, réduisant la dégradation des neurotransmetteurs tels que la sérotonine et la noradrénaline.

Expression du facteur neurotrophique : Il augmente l'expression du facteur neurotrophique dérivé du cerveau (BDNF) dans l'hippocampe, ce qui est associé à la neuroprotection et à l'amélioration cognitive.

Interaction avec le récepteur de la sérotonine : Le composé interagit avec le récepteur de la sérotonine 2A, contribuant à ses effets antidépresseurs.

Applications De Recherche Scientifique

9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Neuroprotection: It has been shown to exhibit neuroprotective effects, including increased expression of neurotrophic factors and enhanced respiratory chain activity.

Cognitive Enhancement: The compound has been demonstrated to improve cognitive function, increase dopaminergic neuron count, and facilitate synaptic and dendritic proliferation.

Parkinson’s Disease: It has shown therapeutic effects in animal models for Parkinson’s disease and other neurodegenerative processes.

Antioxidant Properties: Natural beta-carbolines, including derivatives like 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit antioxidant effects.

Comparaison Avec Des Composés Similaires

La 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline peut être comparée à d'autres composés similaires, tels que :

Harmane : Une β-carboline naturelle avec des effets neuroprotecteurs et cognitifs.

Méthyl 2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylate : Un dérivé avec des applications thérapeutiques potentielles.

La particularité de la 9-Méthyl-2,3,4,9-tétrahydro-1H-β-carboline réside dans sa méthylation spécifique, qui renforce ses propriétés neuroprotectrices et cognitives par rapport à d'autres dérivés de la β-carboline.

Propriétés

IUPAC Name |

9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMNLEHELVDDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNC2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2815488.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)

![2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2815494.png)

![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2815495.png)

![2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2815501.png)

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)